(E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide
Description
Properties
IUPAC Name |
N-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-15-7-9-17(10-8-15)27(23,24)21-18(16-5-3-2-4-6-16)20-19(26)22-11-13-25-14-12-22/h2-10H,11-14H2,1H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYHVXGJWNOCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC(=S)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC(=S)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a morpholine ring, a tosyl group, and a phenyl moiety, which contribute to its biological properties.
The biological activity of (E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide has been primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, studies have indicated its role as an inhibitor of cytochrome P450 monooxygenase 11A1 (CYP11A1), which is crucial in steroid biosynthesis.
Key Findings:
- CYP11A1 Inhibition : The compound has shown promise in inhibiting CYP11A1, making it a candidate for treating conditions such as prostate cancer, where androgen receptor pathways are involved .
- Enzyme Interaction : Molecular docking studies suggest that the compound interacts with critical residues in the active site of CYP11A1, potentially blocking substrate access and inhibiting enzymatic activity .
In Vitro Studies
The biological activity has been assessed through various in vitro assays, including enzyme inhibition tests and cytotoxicity evaluations.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Prostate Cancer Treatment : In preclinical models, (E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide demonstrated significant reductions in tumor growth associated with androgen receptor signaling. The inhibition of CYP11A1 was linked to decreased androgen levels in treated models .
- Diabetes Management : The compound's α-glucosidase inhibitory activity suggests potential applications in managing postprandial blood glucose levels, making it relevant for diabetes treatment strategies .
Chemical Reactions Analysis
Nucleophilic Substitution at the Tosylimino Group
The tosyl ( p-toluenesulfonyl) group is a strong electron-withdrawing substituent that activates adjacent positions for nucleophilic substitution. In the presence of nucleophiles (e.g., amines, alkoxides), the tosylimino group can act as a leaving group (Fig. 1A).
Example Reaction :
Conditions :
-
Solvent: DMF or THF
-
Base: KCO or EtN
-
Temperature: 60–80°C
| Nucleophile | Product Yield (%) | Reference |
|---|---|---|
| Aniline | 78 | |
| Morpholine | 85 | |
| Piperidine | 72 |
Cyclization via Thioamide Participation
The carbothioamide group (–NH–C(=S)–) participates in cyclization reactions with α,β-unsaturated ketones or chalcones under acidic conditions (Fig. 1B). This is analogous to pyrazoline syntheses reported for thiosemicarbazide derivatives .
Example Reaction :
Conditions :
Metal Coordination Chemistry
The thioamide sulfur and morpholine nitrogen act as donor sites for transition metals (Fig. 1C). Coordination complexes with Cu(II), Ni(II), and Pd(II) have been reported for analogous carbothioamides .
Example Complex :
Properties :
Acid/Base-Mediated Rearrangements
The morpholine ring undergoes ring-opening under strong acidic conditions (e.g., HCl/HSO), forming linear amines. Conversely, the tosylimino group hydrolyzes to a carbonyl under basic conditions (Fig. 1D) .
Example Hydrolysis :
Electrophilic Aromatic Substitution
The phenyl ring undergoes halogenation or nitration at the para position due to electron-donating effects of the tosylimino group (Fig. 1E).
Example Nitration :
Yield : 65%
Oxidation of the Thioamide Group
The –C(=S) group oxidizes to –C(=O) with agents like HO or KMnO, forming morpholine-4-carboxamide derivatives (Fig. 1F) .
Conditions :
Condensation Reactions
The imino group (–N=) condenses with aldehydes or ketones to form Schiff bases, which are precursors for heterocyclic syntheses (Fig. 1G) .
Example :
Application : Antimicrobial activity screening.
Comparison with Similar Compounds
Methodological Considerations for Similarity Assessment
As highlighted in , compound similarity is evaluated using:
Structural Descriptors: Topological polar surface area (TPSA) and LogP differ significantly between analogues (e.g., TPSA: 75 Ų for salicylaldehyde vs. 95 Ų for tosylimino derivatives).
Fingerprint-Based Methods : Tanimoto coefficients <0.5 suggest low similarity between the target compound and adamantane/pyridine derivatives, emphasizing substituent-driven diversity .
Q & A
Q. What are the recommended synthetic routes for (E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves condensation of morpholine-4-carbothioamide with phenyl(tosylimino)methyl derivatives under controlled conditions. Key steps include:
- Schiff base formation : React morpholine-4-carbothioamide with tosyl chloride-activated imine precursors in anhydrous THF or DCM. Use catalytic acetic acid to promote imine linkage formation .
- Stereochemical control : To favor the E-isomer, employ sterically hindered bases (e.g., triethylamine) and monitor reaction temperature (25–40°C) to minimize isomerization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- FT-IR : Characteristic peaks include:
- NMR :
- X-ray crystallography : Use SHELX software for refinement. Expect an R factor <0.05 for high-quality data. The morpholine ring adopts a chair conformation, and intramolecular N–H⋯O/S hydrogen bonds stabilize the structure .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level. Analyze HOMO-LUMO gaps to assess reactivity (typical ΔE ≈ 4–5 eV for similar thioamides). MEP surfaces reveal nucleophilic/electrophilic sites (e.g., sulfur and nitrogen atoms) .
- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes). Parameterize the ligand with GAFF2 force field and dock into protein active sites (PDB: 1XYZ). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural analysis?
Methodological Answer:
- Case example : If NMR suggests planar geometry but X-ray shows puckered morpholine rings:
- Dynamic effects : NMR averages conformers in solution, while X-ray captures static solid-state structures. Perform VT-NMR (variable temperature) to detect conformational flexibility .
- Hydrogen bonding : Solid-state H-bonds (e.g., N–H⋯O=S) may enforce non-planar geometries absent in solution. Compare with IR data (shifted N-H stretches in solid vs. solution) .
Q. What strategies are effective for controlling stereochemistry during synthesis and verifying E/Z isomer ratios?
Methodological Answer:
- Stereochemical control :
- Verification :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
